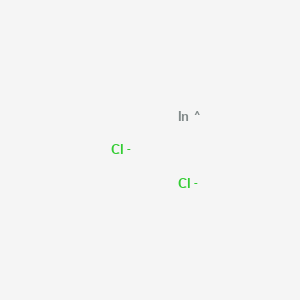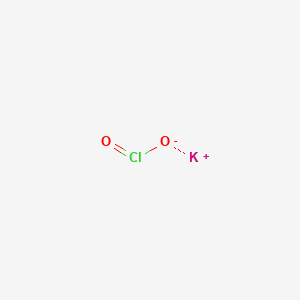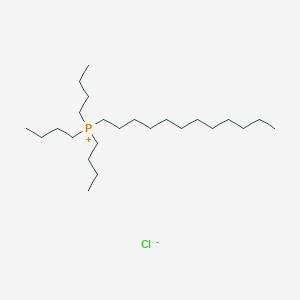
Indium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(II) chloride, also known as indium dichloride, is a chemical compound with the formula InCl₂. It is a crystalline solid that is highly soluble in water and is often used in various chemical reactions and industrial applications. The compound is known for its high purity, typically 99.9%, making it suitable for use in sensitive scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(II) chloride can be synthesized through the reaction of indium metal with hydrogen chloride gas at elevated temperatures. The reaction typically occurs at around 200°C, producing indium(II) chloride as a solid product .
Industrial Production Methods: In industrial settings, indium(II) chloride is produced by reacting indium metal with chlorine gas. This method ensures a high yield and purity of the compound, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(II) chloride undergoes various chemical reactions, including:
Oxidation: Indium(II) chloride can be oxidized to indium(III) chloride (InCl₃) in the presence of oxidizing agents.
Reduction: It can be reduced to indium metal in the presence of strong reducing agents.
Substitution: Indium(II) chloride can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine gas and nitric acid.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products:
Oxidation: Indium(III) chloride (InCl₃)
Reduction: Indium metal (In)
Substitution: Various indium-ligand complexes
Applications De Recherche Scientifique
Indium(II) chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various indium-containing compounds and nanomaterials.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in cancer treatment.
Mécanisme D'action
Indium(II) chloride can be compared to other similar compounds, such as:
Tin(II) chloride (SnCl₂): Both compounds are used as reducing agents and catalysts in organic synthesis.
Indium(III) chloride (InCl₃): Indium(III) chloride is a more stable compound and is used in different applications, such as in the preparation of indium-based materials and as a catalyst in organic reactions.
Comparaison Avec Des Composés Similaires
- Tin(II) chloride (SnCl₂)
- Indium(III) chloride (InCl₃)
- Gallium(III) chloride (GaCl₃)
Indium(II) chloride stands out due to its high reactivity and purity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
13465-11-7 |
|---|---|
Formule moléculaire |
Cl2In |
Poids moléculaire |
185.72 g/mol |
InChI |
InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2 |
Clé InChI |
VOWMQUBVXQZOCU-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[In] |
SMILES canonique |
Cl[In]Cl |
Pictogrammes |
Irritant |
Synonymes |
INDIUM(II) CHLORIDE 99.9% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















